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Compound of Interest

Compound Name: 2-Chloro-5-hydroxybenzonitrile

Cat. No.: B1589066 Get Quote

An In-depth Technical Guide to 2-Chloro-5-hydroxybenzonitrile: Synthesis, Reactivity, and

Applications in Drug Discovery

Executive Summary: 2-Chloro-5-hydroxybenzonitrile is a trifunctional aromatic compound of

significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a

synthetically versatile nitrile group, a reactive phenolic hydroxyl, and a halogenated site

amenable to cross-coupling and substitution, renders it a valuable building block for complex

molecular architectures. This guide provides a comprehensive analysis of its molecular

structure, plausible synthetic routes, chemical reactivity, and potential applications, with a

particular focus on its role as a key intermediate in drug discovery programs. All protocols and

mechanistic discussions are presented with a rationale grounded in established chemical

principles to provide actionable insights for researchers and drug development professionals.

Molecular Structure and Physicochemical
Properties
2-Chloro-5-hydroxybenzonitrile is a substituted aromatic nitrile. The strategic placement of

the chloro, hydroxyl, and cyano groups on the benzene ring dictates its unique chemical

behavior and synthetic utility.

1.1. Chemical Identifiers and Formula
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The fundamental identifiers for this compound are crucial for sourcing and regulatory

compliance.[1]

Identifier Value Source

IUPAC Name 2-chloro-5-hydroxybenzonitrile [1]

CAS Number 188774-56-3 [1]

Molecular Formula C₇H₄ClNO [1][2][3]

Molecular Weight 153.56 g/mol [1]

Canonical SMILES C1=CC(=C(C=C1O)C#N)Cl [1]

InChI Key
KGPMBYRSXTTZLG-

UHFFFAOYSA-N
[1]

1.2. Physicochemical Characteristics

These properties are essential for planning reactions, purification, and formulation.

Property Description Source

Appearance
Typically a white to off-white

solid.
[2]

Solubility

Low solubility in water. Soluble

in organic solvents such as

ethanol and dichloromethane.

[2]

1.3. Molecular Structure Diagram

Caption: 2D structure of 2-Chloro-5-hydroxybenzonitrile.

Synthesis of 2-Chloro-5-hydroxybenzonitrile
While multiple synthetic routes to hydroxybenzonitriles exist, a highly plausible and scalable

laboratory synthesis for this specific isomer starts from the corresponding aldehyde, 2-chloro-5-
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hydroxybenzaldehyde. This two-step approach involves the formation of an aldoxime

intermediate followed by its dehydration.

2-Chloro-5-hydroxybenzaldehyde

Step 1: Oximation
Reagents: NH2OH·HCl, Base (e.g., NaOAc)

Solvent: EtOH/H2O

2-Chloro-5-hydroxybenzaldehyde Oxime

Step 2: Dehydration
Reagent: Acetic Anhydride (Ac2O) or SOCl2

Conditions: Reflux

2-Chloro-5-hydroxybenzonitrile

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow.

2.1. Experimental Protocol: Synthesis from 2-Chloro-5-hydroxybenzaldehyde

This protocol is a self-validating system; the progress of each step can be monitored by Thin

Layer Chromatography (TLC) to ensure the complete consumption of starting material before

proceeding.

Step 1: Oximation of 2-Chloro-5-hydroxybenzaldehyde

Causality: The reaction converts the aldehyde functional group into an oxime. Hydroxylamine

hydrochloride is the source of hydroxylamine, and a mild base like sodium acetate is used to
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liberate the free hydroxylamine in situ and neutralize the HCl byproduct. An alcohol/water

solvent system ensures the solubility of both the organic substrate and the inorganic

reagents.

Methodology:

In a round-bottom flask, dissolve 2-chloro-5-hydroxybenzaldehyde (1.0 eq) in a 1:1

mixture of ethanol and water.

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.

Monitor the reaction by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent) until the

starting aldehyde spot has disappeared.

Once complete, cool the reaction mixture and add cold water to precipitate the oxime

product.

Filter the solid, wash with cold water, and dry under vacuum. The crude 2-chloro-5-

hydroxybenzaldehyde oxime is typically of sufficient purity for the next step.

Step 2: Dehydration of the Aldoxime Intermediate

Causality: Acetic anhydride is an effective and common dehydrating agent that converts the

oxime into a nitrile by eliminating a molecule of water. The reaction is typically run at reflux to

provide the necessary activation energy.

Methodology:

Place the dried 2-chloro-5-hydroxybenzaldehyde oxime (1.0 eq) in a round-bottom flask

equipped with a reflux condenser.

Add an excess of acetic anhydride (5-10 eq), which acts as both the reagent and solvent.

Heat the mixture to reflux (approx. 140 °C) and maintain for 1-3 hours.

Monitor the reaction by TLC for the disappearance of the oxime.
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After completion, cool the mixture to room temperature and carefully pour it onto crushed

ice with stirring to quench the excess acetic anhydride.

The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the

filtrate is neutral, and then with a small amount of cold ethanol.

Dry the solid under vacuum. The crude 2-chloro-5-hydroxybenzonitrile can be further

purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or

toluene).

Chemical Reactivity and Derivatization
The synthetic value of 2-chloro-5-hydroxybenzonitrile stems from the distinct reactivity of its

three functional groups, allowing for selective transformations.

3.1. Reactions at the Hydroxyl Group: O-Alkylation

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a nucleophilic

phenoxide, which is a cornerstone of Williamson ether synthesis. This reaction is fundamental

for introducing diverse side chains in drug development.
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2-Chloro-5-hydroxybenzonitrile

K2CO3 (Base)
in DMF

 Deprotonation 

Potassium 2-chloro-5-cyanophenoxide
(Nucleophile)

R-X (Alkyl Halide)
Electrophile

 SN2 Attack 

O-Alkyl Ether Product KX (Salt)

Click to download full resolution via product page

Caption: Mechanism of O-alkylation.

Protocol: Synthesis of 2-Chloro-5-(alkoxy)benzonitrile

Causality: A moderately weak base like potassium carbonate (K₂CO₃) is ideal as it is strong

enough to deprotonate the phenol but not so strong as to promote unwanted side reactions

like hydrolysis of the nitrile. A polar aprotic solvent like dimethylformamide (DMF) is chosen

because it effectively solvates the potassium cation, enhancing the nucleophilicity of the

phenoxide, and has a high boiling point, allowing for elevated reaction temperatures. The

protocol is adapted from a similar transformation of 2-hydroxybenzonitrile.[4]

Methodology:
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To a stirred solution of 2-chloro-5-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add

anhydrous potassium carbonate (2.0 eq).

Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) to the suspension.

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

Upon completion, cool the mixture and pour it into ice water.

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

Combine the organic layers, wash with water and then with brine, dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purify the resulting crude ether by silica gel column chromatography.

3.2. Reactions at the Chloro Group: Cross-Coupling

The chloro-substituent makes the molecule an excellent substrate for transition-metal-catalyzed

cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions are

among the most powerful tools in modern medicinal chemistry for constructing C-C, C-N, and

C-O bonds. The use of related isomers like 2-chloro-4-hydroxybenzonitrile in Suzuki couplings

highlights this application's importance.[5]

2-Chloro-5-hydroxybenzonitrile
(Aryl Halide Partner)

Pd Catalyst (e.g., Pd(PPh3)4)
+ Base (e.g., Na2CO3)

R-B(OH)2
(Boronic Acid Partner)

Coupled Biaryl Product
(New C-C Bond)

 Catalytic Cycle 
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Click to download full resolution via product page

Caption: Conceptual workflow for a Suzuki cross-coupling reaction.

3.3. Reactions of the Nitrile Group

The nitrile group is a stable but versatile functional group that can be converted into other key

moieties.

Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a

carboxylic acid (2-chloro-5-hydroxybenzoic acid), a useful precursor for amides and esters.

Reduction: The nitrile can be reduced to a primary amine ( (2-chloro-5-

hydroxyphenyl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄)

or catalytic hydrogenation. This introduces a basic center into the molecule, which is often

desirable for drug candidates.

Spectroscopic Characterization (Predicted)
While publicly accessible, peer-reviewed spectra for this specific compound are scarce, its

spectral characteristics can be reliably predicted based on its structure and data from

analogous compounds.[6][7][8]
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Spectroscopy Predicted Features Rationale

¹H NMR

- 3 signals in the aromatic

region (δ 6.8-7.5 ppm), likely

appearing as doublets and a

doublet of doublets. - 1 broad

singlet for the phenolic -OH

proton (variable shift, δ 5-10

ppm), which will disappear

upon D₂O exchange.

The three aromatic protons are

in distinct chemical

environments. The phenolic

proton is exchangeable and its

signal is often broad.

¹³C NMR

- 7 distinct signals. - Aromatic

carbons from δ ~110-160 ppm.

- Nitrile carbon (C≡N) at δ

~115-120 ppm. - Carbon

attached to -OH (C-O) will be

downfield (~155 ppm). -

Carbon attached to -Cl (C-Cl)

will also be downfield (~130

ppm).

All seven carbons are

chemically non-equivalent. The

chemical shifts are influenced

by the electronegativity and

resonance effects of the

substituents.

IR (Infrared)

- Sharp, medium intensity C≡N

stretch at ~2220-2240 cm⁻¹. -

Broad O-H stretch at ~3200-

3600 cm⁻¹. - C-Cl stretch in

the fingerprint region at ~700-

800 cm⁻¹. - C=C aromatic ring

stretches at ~1450-1600 cm⁻¹.

These are highly characteristic

absorption frequencies for the

respective functional groups.

The nitrile stretch is particularly

diagnostic.

Mass Spec (MS)

- A molecular ion [M]⁺ peak

and a prominent [M+2]⁺ peak

in an approximate 3:1 intensity

ratio.

This isotopic pattern is the

definitive signature for a

molecule containing a single

chlorine atom (due to the

natural abundance of ³⁵Cl and

³⁷Cl isotopes).
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Applications in Medicinal Chemistry and Drug
Development
2-Chloro-5-hydroxybenzonitrile is not just a chemical curiosity; it is a strategic building block

for the synthesis of high-value pharmaceutical compounds. Halogenated aromatic compounds

are prevalent in approved drugs, with chlorine-containing molecules playing a major role.

The true power of this intermediate lies in its ability to serve as a scaffold for combinatorial

library synthesis. By leveraging the three distinct reactive sites, chemists can rapidly generate a

diverse array of derivatives for biological screening:

Site 1 (Hydroxyl): A library of ethers or esters can be created via O-alkylation or O-acylation

to probe interactions with hydrophobic pockets or hydrogen bond acceptors in a biological

target.

Site 2 (Chloro): A second dimension of diversity can be introduced via palladium-catalyzed

cross-coupling reactions, attaching various aryl, heteroaryl, or alkyl groups. This is a key

strategy for modulating properties like potency, selectivity, and pharmacokinetics.[5]

Site 3 (Nitrile): The nitrile can be retained as a polar, hydrogen bond accepting group or it

can be transformed late-stage into an amine or carboxylic acid to introduce basic or acidic

handles for salt formation or further derivatization.

This multi-faceted reactivity makes the scaffold particularly valuable for developing inhibitors for

targets like kinases, proteases, and nuclear receptors, where complex, multi-point interactions

are required for high-affinity binding.[9]

Safety, Handling, and Storage
As a research chemical, proper handling of 2-Chloro-5-hydroxybenzonitrile is imperative for

laboratory safety.

6.1. GHS Hazard Identification[1]
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Hazard Class Statement Pictogram

Acute Toxicity, Oral H302: Harmful if swallowed Warning

Acute Toxicity, Dermal
H312: Harmful in contact with

skin
Warning

Skin Irritation H315: Causes skin irritation Warning

Eye Irritation
H319: Causes serious eye

irritation
Warning

Acute Toxicity, Inhalation H332: Harmful if inhaled Warning

STOT SE 3
H335: May cause respiratory

irritation
Warning

6.2. Handling and Storage Recommendations[2]

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab

coat, and chemical-resistant gloves (e.g., nitrile).

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from incompatible materials such as strong oxidizing agents, strong acids, and strong

bases.

Conclusion
2-Chloro-5-hydroxybenzonitrile is a highly functionalized and synthetically tractable

intermediate. Its value in a research and development setting is defined by the orthogonal

reactivity of its functional groups, which allows for controlled, stepwise derivatization. By

providing a robust scaffold for the introduction of chemical diversity, it serves as an important

tool for medicinal chemists aiming to develop novel therapeutics. This guide has outlined its

fundamental properties, provided reliable and reasoned protocols for its synthesis and reaction,

and contextualized its importance within the broader field of drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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